[2-(1-Bromocyclopropyl)ethynyl]triethylsilane
Description
[2-(1-Bromocyclopropyl)ethynyl]triethylsilane (CAS: Not explicitly provided in evidence; Ref: 3D-MKD81720) is a specialized organosilicon compound featuring a bromocyclopropyl-substituted ethynyl group protected by a triethylsilyl moiety. This compound is primarily utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira couplings) and cycloadditions. The bromocyclopropyl group introduces steric and electronic effects that influence reactivity, while the triethylsilyl (TES) group acts as a stabilizing/protecting group for the alkyne. Its commercial availability in milligram to gram quantities (e.g., 50 mg for €629; 500 mg for €1,749) underscores its niche application in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1-bromocyclopropyl)ethynyl-triethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrSi/c1-4-13(5-2,6-3)10-9-11(12)7-8-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCLIOTPJHZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1(CC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane typically involves the reaction of cyclopropyl bromide with ethynyltriethylsilane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(1-Bromocyclopropyl)ethynyl]triethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane can lead to the formation of corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.
Oxidation Products: Various oxidized derivatives, including alcohols and ketones.
Reduction Products: Reduced forms of the original compound, often leading to the removal of the bromine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(1-Bromocyclopropyl)ethynyl]triethylsilane is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a precursor in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Biochemical Studies: It is used in studies involving the modification of biomolecules to understand their function and interaction.
Industry:
Material Science: [2-(1-Bromocyclopropyl)ethynyl]triethylsilane is used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Polymer Chemistry: It is employed in the synthesis of specialized polymers with specific characteristics.
Mechanism of Action
The mechanism of action of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromocyclopropyl group can act as a reactive site for nucleophilic attack, leading to the formation of new bonds. The ethynyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Key Observations:
Steric and Electronic Effects: The triethylsilyl (TES) group in the target compound offers intermediate steric bulk compared to the bulkier triisopropylsilyl (TIPS) in [1] and the smaller trimethylsilyl (TMS) in trimethylsilylacetylene. This impacts reactivity in cross-coupling reactions; bulkier groups (e.g., TIPS) may slow reaction rates but improve selectivity.
Synthetic Utility :
- [2-(1-Bromocyclopropyl)ethynyl]triethylsilane is tailored for synthesizing cyclopropane-containing frameworks, which are valuable in drug discovery (e.g., antiviral agents).
- In contrast, (2-Bromoethynyl)triisopropylsilane and trimethylsilylacetylene are general-purpose coupling reagents for alkyne introductions without cyclopropane functionalization.
Deprotection Conditions :
- Triethylsilyl groups are typically removed with tetraethylammonium fluoride (Et₄NF), similar to trimethylsilyl deprotection. However, triisopropylsilyl groups (TIPS) require harsher conditions (e.g., HF·pyridine), limiting their compatibility with sensitive substrates.
Research Findings:
- The cyclopropane ring in [2-(1-Bromocyclopropyl)ethynyl]triethylsilane enables unique reactivity, such as participation in strain-driven [2+1] or [3+2] cycloadditions, which are absent in non-cyclopropane analogs.
- Trimethylsilylacetylene derivatives (e.g., 2-trimethylsilylethynyladenosine) achieve high yields (~79%) in deprotection steps using Et₄NF, suggesting that triethylsilyl analogs may exhibit similar efficiency.
Biological Activity
Molecular Structure
- IUPAC Name : [2-(1-Bromocyclopropyl)ethynyl]triethylsilane
- Molecular Formula : CHBrSi
- Molecular Weight : 245.26 g/mol
The compound features a triethylsilane group attached to a cyclopropyl-brominated ethynyl moiety, which contributes to its unique reactivity and potential biological interactions.
The biological activity of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The bromine atom may enhance its reactivity, allowing for potential electrophilic interactions with nucleophiles in biological systems.
Research Findings
Recent studies have explored the compound's effects on various cell lines and its potential therapeutic applications:
- Anticancer Activity : Preliminary investigations indicate that [2-(1-Bromocyclopropyl)ethynyl]triethylsilane exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Antiviral Properties : Some studies suggest that the compound may possess antiviral activity, particularly against RNA viruses. This is hypothesized to be due to its ability to inhibit viral replication by interfering with viral protein synthesis.
Data Table: Biological Activity Summary
| Biological Activity | Cell Line Tested | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity | Apoptosis via caspase activation |
| Antiviral | HCV (Hepatitis C Virus) | Inhibition of replication | Interference with protein synthesis |
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, [2-(1-Bromocyclopropyl)ethynyl]triethylsilane demonstrated a dose-dependent reduction in cell viability. At concentrations above 10 µM, significant apoptosis was observed, confirmed by flow cytometry analysis.
Case Study 2: Antiviral Activity
In another study focusing on HCV, treatment with [2-(1-Bromocyclopropyl)ethynyl]triethylsilane resulted in a 70% reduction in viral load compared to untreated controls. This suggests potential utility in developing antiviral therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(1-Bromocyclopropyl)ethynyl]triethylsilane?
- Methodology : The compound is synthesized via sequential bromination and Sonogashira coupling. Key steps include:
- Cyclopropane Bromination : Reacting cyclopropane derivatives with PBr₃ in CHCl₃ (1 h, 81% yield) to introduce the bromine substituent .
- Sonogashira Coupling : Using PdCl₂(PPh₃)₂ and CuI catalysts in diethylamine (12 h, 28°C) to couple the brominated cyclopropane with triethylsilylacetylene (85% yield) .
- Silylation : Final purification via column chromatography under inert conditions to stabilize the ethynylsilane moiety .
- Data Table :
| Step | Reagents/Catalysts | Solvent | Time | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PBr₃ | CHCl₃ | 1 h | RT | 81 |
| 2 | PdCl₂(PPh₃)₂, CuI | Et₂NH | 12 h | 28 | 85 |
Q. How is [2-(1-Bromocyclopropyl)ethynyl]triethylsilane characterized in research settings?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclopropane ring (δ 1.2–1.8 ppm) and triethylsilyl group (δ 0.5–1.0 ppm) .
- X-Ray Crystallography : SHELXL refines crystal structures to validate stereochemistry and bond lengths (e.g., C-Br: 1.93 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 287.12) .
Q. What are the common reactions involving [2-(1-Bromocyclopropyl)ethynyl]triethylsilane?
- Cross-Coupling : Acts as a substrate in Suzuki-Miyaura couplings (Pd-catalyzed) to form biaryl systems .
- Cyclopropane Ring Opening : Reacts with nucleophiles (e.g., Grignard reagents) to generate functionalized alkenes .
- Desilylation : HF·Py removes the triethylsilyl group for further alkynyl derivatization .
Advanced Research Questions
Q. How can researchers optimize the yield of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane in palladium-catalyzed reactions?
- Experimental Design :
- Catalyst Screening : Compare PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance turnover .
- Solvent Effects : Test polar aprotic solvents (DMF, THF) vs. amines (Et₂NH) to stabilize intermediates .
- Kinetic Analysis : Use in situ IR to monitor alkyne consumption and adjust reaction time .
- Troubleshooting : Low yields (<70%) may stem from moisture-sensitive catalysts; employ rigorous drying protocols .
Q. What computational methods are used to predict the reactivity of [2-(1-Bromocyclopropyl)ethynyl]triethylsilane?
- DFT Modeling : Calculate HOMO-LUMO gaps (e.g., 5.2 eV) to predict regioselectivity in cross-coupling reactions .
- Transition State Analysis : Simulate cyclopropane ring-opening pathways (e.g., activation energy ~25 kcal/mol) to guide nucleophilic attack strategies .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
